![molecular formula C12H18N2 B180893 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene CAS No. 56706-52-6](/img/structure/B180893.png)
1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene, also known as TMTD, is a heterocyclic compound that has been widely studied for its potential applications in scientific research. TMTD is a bicyclic nitrogen-containing compound that has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene is not fully understood. 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene has been shown to act as a radical initiator, which may be related to its ability to undergo homolytic cleavage of the N-N bond. 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene has also been shown to act as a reducing agent, which may be related to its ability to donate electrons.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene have been studied in vitro and in vivo. 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene has been shown to have cytotoxic effects on various cell lines, including human breast cancer cells and human lung cancer cells. 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene has also been shown to have neurotoxic effects, including the induction of apoptosis in neuronal cells and the disruption of mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene has several advantages for use in lab experiments. 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene is stable and can be stored for long periods of time. 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene is also relatively inexpensive and can be easily synthesized. However, 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene has several limitations for use in lab experiments. 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene is toxic and must be handled with care. 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene is also sensitive to air and moisture, which can affect its stability and reactivity.
Orientations Futures
There are several future directions for research on 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene. One potential direction is the development of new synthesis methods for 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene that are more efficient and have higher yields. Another potential direction is the investigation of the mechanism of action of 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene, which may provide insight into its potential applications in scientific research. Additionally, the investigation of the biochemical and physiological effects of 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene may lead to the development of new therapeutic agents for the treatment of cancer and neurodegenerative diseases.
Méthodes De Synthèse
1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene has been synthesized through various methods, including the reaction between 2-methyl-2-nitrosopropane and 1,3-cyclohexadiene, the reaction between 2-methyl-2-nitrosopropane and 1,3-cyclohexadiene in the presence of palladium catalyst, and the reaction between 2-methyl-2-nitrosopropane and cyclohexene in the presence of palladium catalyst. The yield of 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene varies depending on the synthesis method used.
Applications De Recherche Scientifique
1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene has been widely studied for its potential applications in scientific research. 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene has been used as a reagent in the synthesis of various compounds, including heterocyclic compounds and natural products. 1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene has also been used as a catalyst in various reactions, including the oxidation of alcohols and the reduction of ketones.
Propriétés
Numéro CAS |
56706-52-6 |
|---|---|
Nom du produit |
1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene |
Formule moléculaire |
C12H18N2 |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
1,3,10,10-tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene |
InChI |
InChI=1S/C12H18N2/c1-11(2)9-5-6-12(11,3)10-8(9)7-13-14(10)4/h7,9H,5-6H2,1-4H3 |
Clé InChI |
TZINPEQIWSNFOI-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(C3=C2C=NN3C)C)C |
SMILES canonique |
CC1(C2CCC1(C3=C2C=NN3C)C)C |
Autres numéros CAS |
56706-52-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(Morpholin-4-yl)ethoxy]phenol](/img/structure/B180811.png)
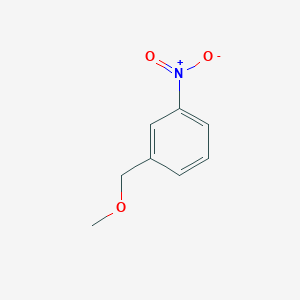
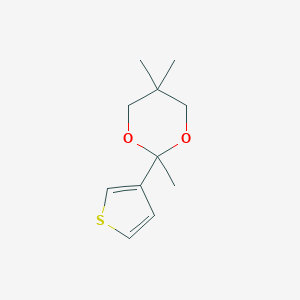
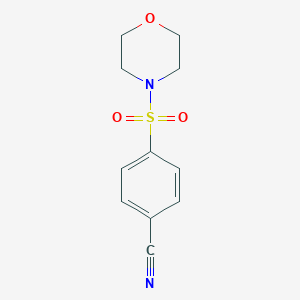
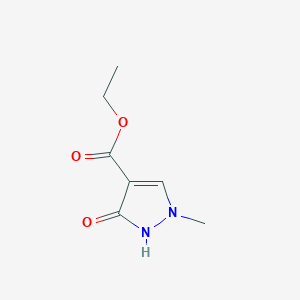
![4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B180826.png)
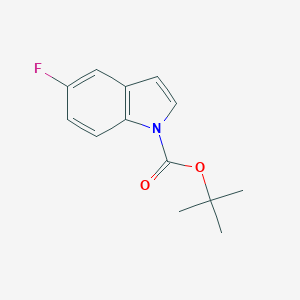
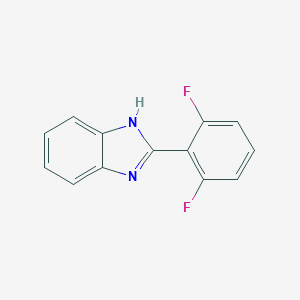
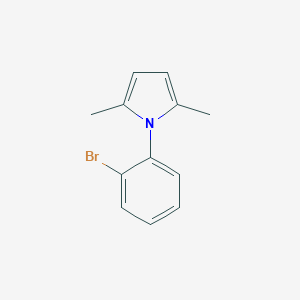
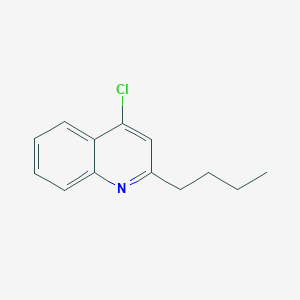
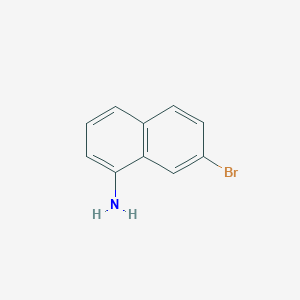
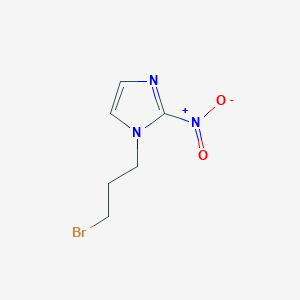
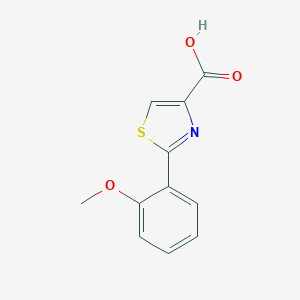
![2-Methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B180842.png)